

solubility of 3-Mercapto-2-pentanone in different solvents

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Compound of Interest

Compound Name: 3-Mercapto-2-pentanone

Cat. No.: B1362483

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Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3-Mercapto-2-pentanone** (CAS No. 67633-97-0), a key sulfur-containing organic compound utilized in the flavor, fragrance, and pharmaceutical industries.^[1] This document explores the molecule's fundamental physicochemical properties, its interactions with various solvent classes, and the theoretical and experimental methodologies for predicting and determining its solubility. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate informed solvent selection and process optimization.

Introduction: The Significance of Solubility for 3-Mercapto-2-pentanone

3-Mercapto-2-pentanone is a volatile compound recognized for its characteristic sulfurous, meaty, and alliaceous flavor profile.^[2] Its application in food systems, fragrance formulations, and as an intermediate in chemical synthesis necessitates a thorough understanding of its solubility.^[1] Solubility is a critical parameter that governs a compound's bioavailability in pharmaceutical formulations, its release characteristics in flavor and fragrance systems, and the efficiency of its purification and reaction kinetics in synthetic processes. This guide provides the foundational knowledge required to manipulate and predict the solubility of **3-Mercapto-2-pentanone** across a spectrum of solvent environments.

Molecular Structure and Physicochemical Properties

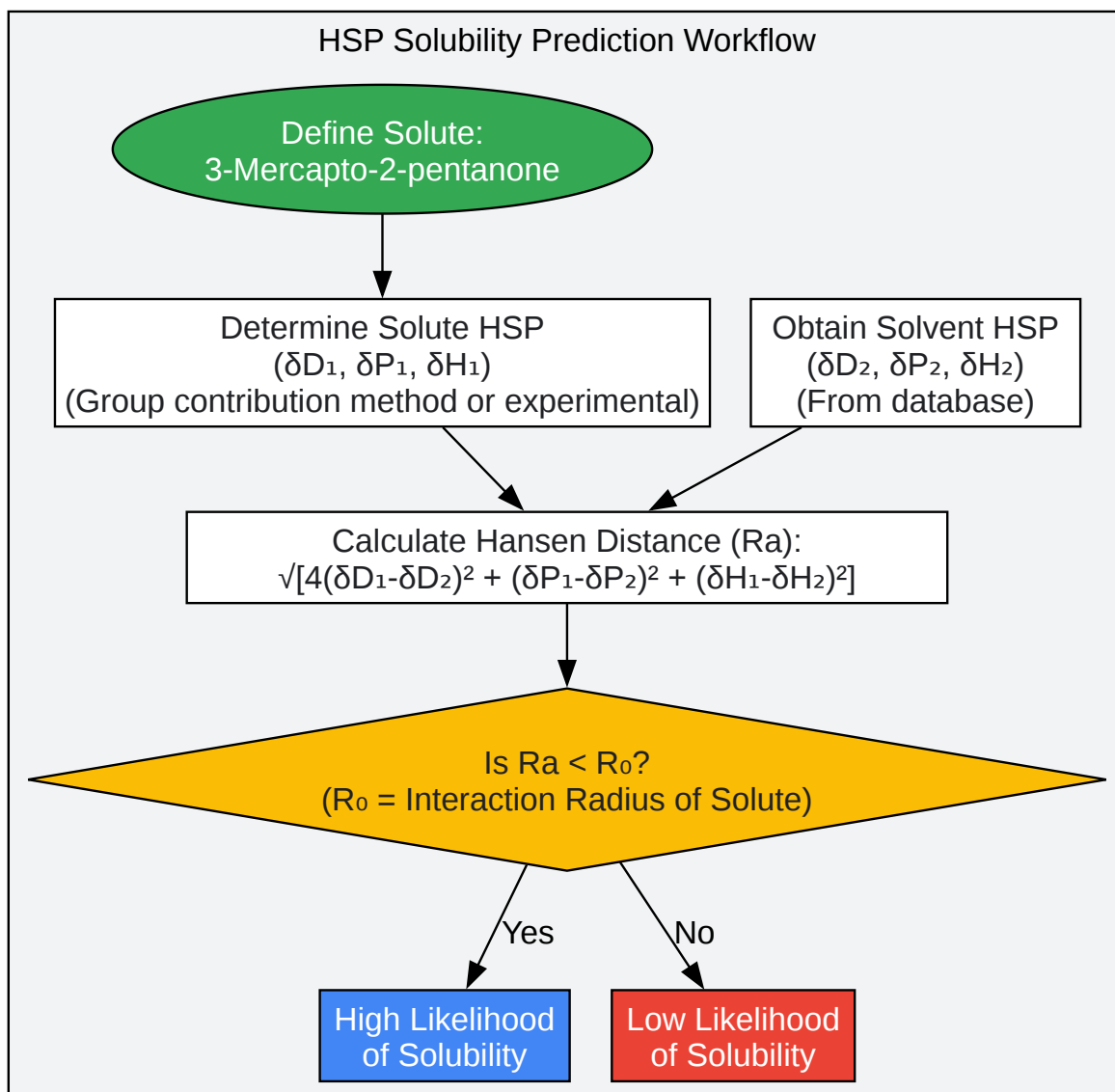
The solubility behavior of a compound is intrinsically linked to its molecular structure. **3-Mercapto-2-pentanone** possesses a unique bifunctional nature, containing both a ketone and a thiol (mercaptan) group, which dictates its interaction with solvent molecules.[3][4]

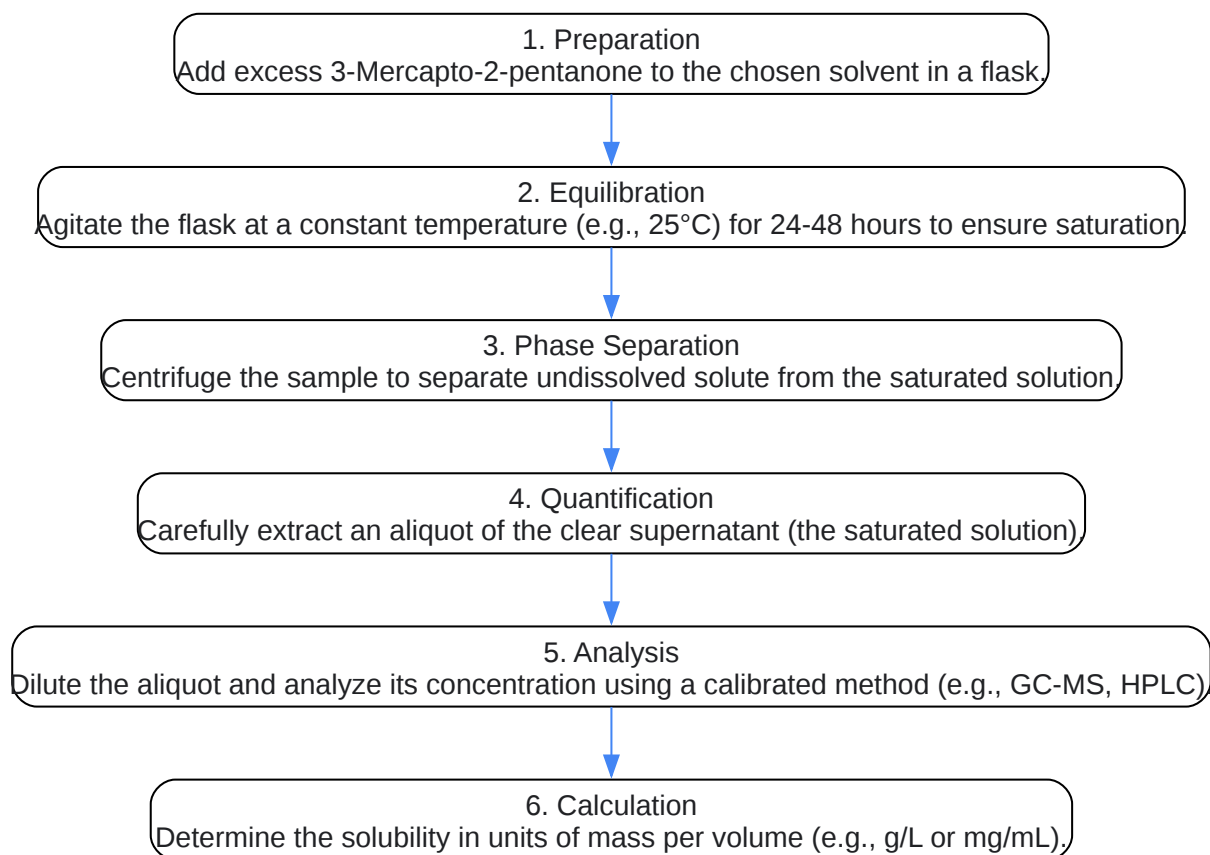
Table 1: Physicochemical Properties of **3-Mercapto-2-pentanone**

Property	Value	Source
Molecular Formula	C₅H₁₀OS	PubChem[5], NIST[6]
Molecular Weight	118.20 g/mol	PubChem[5]
IUPAC Name	3-sulfanylpentan-2-one	PubChem[5]
Appearance	Colorless to pale yellow clear liquid	The Good Scents Company[2]
Boiling Point	~160-165 °C @ 760 mmHg	Chemical Bull Pvt. Ltd.[1]

| Topological Polar Surface Area | 18.1 Å² | Alfa Chemistry[7] |

The presence of the carbonyl (C=O) group from the ketone and the sulfhydryl (-SH) group from the thiol introduces polarity. These functional groups enable a range of intermolecular forces that are central to the molecule's solubility.





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